molecular formula C25H24N4O7S3 B2810504 Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-17-5

Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2810504
CAS RN: 865248-17-5
M. Wt: 588.67
InChI Key: TXWYVOSBTNCODW-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H24N4O7S3 and its molecular weight is 588.67. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretic Applications and Comparative Studies

The research on Etozolin, a diuretic related in function to benzothiazole derivatives, indicates its effectiveness and comparability with other diuretics. Studies have shown Etozolin's dose-dependent diuretic effect, with certain dosages being significantly more effective than others. These studies also highlighted the substance's influence on the excretion of sodium and chloride, comparing its action to that of sulfonamide-type diuretics (Biamino, 1977). Another study focused on the renal elimination effects of Etozolin in subjects with normal renal function, further elaborating on its diuretic capabilities and indicating its potential for treating cardiac and renal edema as well as hypertension (Scheitza, 1977).

Toxicokinetics and Human Exposure

The disposition and metabolism of SB-649868, an orexin receptor antagonist with a thiazolyl component, were studied in humans to understand its elimination pathways, showing that the drug is primarily eliminated via feces and that urinary excretion accounts for a small percentage of total radioactivity. This research helps in understanding the toxicokinetics of compounds with similar structures (Renzulli et al., 2011).

Environmental and Occupational Health Perspectives

Studies on ethyl tert-butyl ether (ETBE) exposure among male volunteers highlight the toxicokinetics of ETBE, its metabolic pathways, and its implications for occupational health, providing insights into how volatile organic compounds (VOCs) similar in structure to the chemical might behave in human subjects and their potential health impacts (Nihlen et al., 1998).

properties

IUPAC Name

ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7S3/c1-3-36-23(30)15-29-21-13-12-18(38(26,32)33)14-22(21)37-25(29)27-24(31)19-6-4-5-7-20(19)28-39(34,35)17-10-8-16(2)9-11-17/h4-14,28H,3,15H2,1-2H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWYVOSBTNCODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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